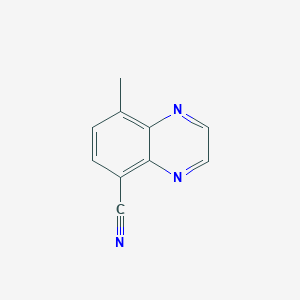
8-Methylquinoxaline-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methylquinoxaline-5-carbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₇N₃. This compound is part of the quinoxaline family, which is known for its diverse biological and industrial applications. The structure of this compound consists of a quinoxaline core with a methyl group at the 8th position and a cyano group at the 5th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylquinoxaline-5-carbonitrile typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by the introduction of the cyano group. One common method involves the reaction of 2-methylbenzene-1,2-diamine with glyoxal in the presence of a catalyst to form the quinoxaline core. The cyano group is then introduced using reagents such as cyanogen bromide under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of solvents to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Methylquinoxaline-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, catalytic hydrogenation; usually performed under an inert atmosphere.
Substitution: Electrophilic reagents such as halogens, nitrating agents; reactions often require acidic or basic conditions.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: 8-Aminoquinoxaline-5-carbonitrile.
Substitution: Various substituted quinoxalines depending on the electrophile used.
Applications De Recherche Scientifique
8-Methylquinoxaline-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and anti-inflammatory agents.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 8-Methylquinoxaline-5-carbonitrile varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. For example, it can act as an inhibitor of certain microbial enzymes, disrupting their metabolic pathways and leading to antimicrobial effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Quinoxaline: The parent compound, lacking the methyl and cyano groups.
2-Methylquinoxaline: Similar structure but with the methyl group at the 2nd position.
5-Cyanoquinoxaline: Similar structure but without the methyl group.
Uniqueness: 8-Methylquinoxaline-5-carbonitrile is unique due to the presence of both the methyl and cyano groups, which confer distinct chemical properties and reactivity. This combination of functional groups enhances its potential as a versatile intermediate in organic synthesis and its biological activity .
Propriétés
Formule moléculaire |
C10H7N3 |
|---|---|
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
8-methylquinoxaline-5-carbonitrile |
InChI |
InChI=1S/C10H7N3/c1-7-2-3-8(6-11)10-9(7)12-4-5-13-10/h2-5H,1H3 |
Clé InChI |
XKORPJBJSKBEPA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)C#N)N=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Trifluoromethoxy)benzyl]azetidine](/img/structure/B13680923.png)


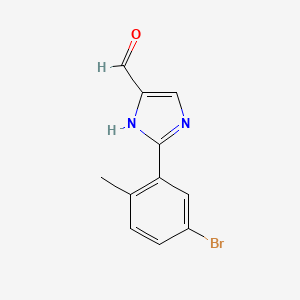
![[5-(2-Ethoxyphenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13680948.png)
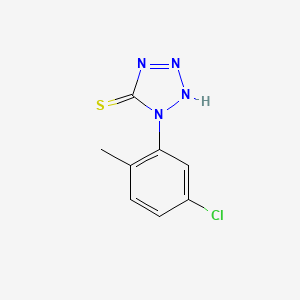
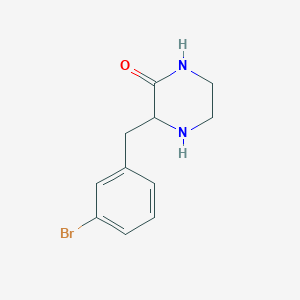

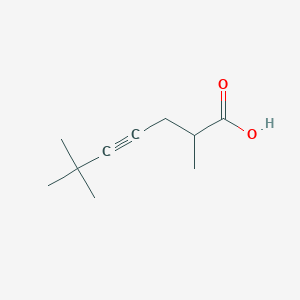
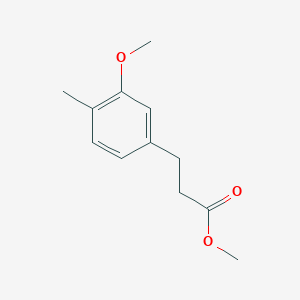
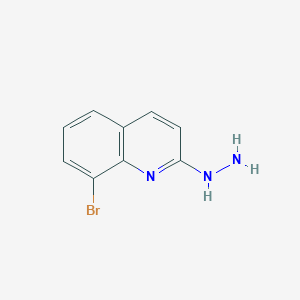
![2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13680993.png)
![7-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13680998.png)
![3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid Pinacol Ester](/img/structure/B13681000.png)
